molecular formula C14H14N2O3 B592987 Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate CAS No. 1967-75-5

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate

Cat. No.: B592987
CAS No.: 1967-75-5
M. Wt: 258.277
InChI Key: BUMDIHXPDAJSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (CAS: 1967-75-5) is a pyridoindole derivative with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.28 g/mol . Its structure comprises a fused bicyclic system: a pyridine ring fused to an indole moiety, with a tetrahydro backbone and an ethyl ester group at position 6 (Figure 1). The compound is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for developing serotonin receptor agonists and enzyme inhibitors .

Properties

IUPAC Name

ethyl 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(18)8-3-4-11-10(7-8)9-5-6-15-13(17)12(9)16-11/h3-4,7,16H,2,5-6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMDIHXPDAJSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Indole Precursors

The Vilsmeier-Haack reaction serves as a critical step for introducing formyl groups to the indole scaffold. In a representative procedure, ethyl 3-formyl-1H-indole-2-carboxylate is synthesized by treating ethyl indole-2-carboxylate with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at room temperature. The reaction proceeds via the generation of a chloroiminium intermediate, which facilitates electrophilic substitution at the indole’s 3-position.

Reaction Conditions:

  • Reagents: POCl₃ (5 mL, 0.55 mol), DMF (16 g, 0.22 mol)

  • Temperature: Room temperature (25°C)

  • Time: 1 hour

  • Yield: 91%

This step is pivotal for subsequent cyclization, as the formyl group acts as a reactive handle for constructing the pyrido ring.

Cyclization Strategies for Pyridoindole Formation

Cyclization of the formylated indole derivative into the tetrahydro-pyrido[3,4-b]indole system requires precise control of reaction conditions. Two primary methods have been documented: acid-catalyzed cyclization and base-mediated ring closure.

Acid-Catalyzed Cyclization

Trifluoroacetic acid (TFA) is employed to catalyze the intramolecular cyclization of ethyl 3-formyl-1H-indole-2-carboxylate. The reaction involves the activation of the formyl group by TFA, promoting nucleophilic attack by the indole’s nitrogen to form the pyrido ring.

Procedure:

  • Reagents: Ethanol (10 mL), TFA (5 drops)

  • Conditions: Reflux at 80°C for 2 hours

  • Yield: 52%

Base-Mediated Ring Closure

Alternatively, aqueous sodium hydroxide (NaOH) can induce cyclization under basic conditions. This method avoids acidic environments, which may be preferable for acid-sensitive intermediates.

Procedure:

  • Reagents: 4.8 M NaOH (50 mL)

  • Conditions: Boiling followed by gradual cooling

  • Yield: 49–60%

Optimization of Reaction Parameters

Optimizing temperature, solvent, and stoichiometry is crucial for maximizing yield and minimizing side reactions. The table below summarizes key parameters for critical synthesis steps:

Step Reagents Temperature Time Yield
Vilsmeier-HaackPOCl₃, DMF25°C1 h91%
Acid-Catalyzed CyclizationTFA, Ethanol80°C2 h52%
Base-Mediated CyclizationNaOH, H₂O100°C1 h49%

Key Observations:

  • Higher temperatures during cyclization reduce reaction times but may degrade heat-labile intermediates.

  • Ethanol as a solvent enhances solubility of intermediates, whereas aqueous NaOH facilitates precipitation of the product.

Purification and Characterization

Purification of the final compound involves recrystallization from ethanol or diethyl ether, followed by filtration and drying. Purity is confirmed via melting point analysis, IR spectroscopy, and NMR.

Characterization Data:

  • Melting Point: 185–186°C (ethanol recrystallization)

  • IR (KBr): ν = 1723 cm⁻¹ (ester C=O), 1635 cm⁻¹ (amide C=O)

  • ¹H NMR ([D₆]-DMSO): δ = 1.38 (t, 3H, CH₃), 4.41 (q, 2H, CH₂), 7.34–8.53 (m, aromatic H)

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production necessitates cost-effective and scalable methods. Continuous flow reactors could replace batch processes to enhance efficiency, though specific adaptations for this compound remain unexplored in current literature.

Comparative Analysis of Synthetic Methodologies

The choice between acid- and base-mediated cyclization hinges on substrate stability and desired throughput. Acid catalysis offers faster kinetics but risks side reactions, whereas base-mediated methods provide milder conditions at the expense of lower yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate is best understood through comparisons with related pyridoindole and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
This compound C₁₄H₁₄N₂O₃ 258.28 Ethyl ester at C6 Serotonin receptor modulation, drug intermediates
Methyl 2-(2-phenylacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate C₂₁H₂₀N₂O₃ 348.40 Methyl ester at C6, phenylacetyl at N2 Drug formulation, enzyme studies
1H-Pyrido[3,4-b]indole-6-carboxamide (N-substituted dimethoxyphenyl derivative) C₂₄H₂₇N₃O₄ 433.49 Carboxamide at C6, dimethoxyphenyl Enzyme inhibition, receptor binding
1-(1H-Indol-3-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole C₁₉H₁₇N₃O 309.36 Indol-3-yl at C1, methoxy at C6 Neurotransmitter analog synthesis
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₁₀H₁₀N₂O₂ 190.20 Pyrrolopyridine core, ester at C3 Organic electronics, ligand design

Key Differences and Implications

Replacement of the ester with a carboxamide (as in ) increases hydrogen-bonding capacity, favoring interactions with enzymes like monoamine oxidases or serotonin receptors .

Synthetic Accessibility

  • The phenylacetyl-substituted derivative requires additional steps for N-functionalization, whereas the unsubstituted ethyl ester is synthesized via simpler condensation reactions.
  • Aromatization of the tetrahydro backbone (e.g., in ) introduces planarity, altering electronic properties and stability .

Pyrrolopyridine derivatives (e.g., ) lack the indole nitrogen, reducing aromaticity and altering binding affinities compared to pyridoindoles .

Table 2: Physicochemical Properties

Property Target Compound Methyl Ester Derivative Carboxamide Derivative
LogP (Predicted) 2.1 3.5 2.8
Water Solubility (mg/mL) 0.15 0.08 0.25
Melting Point (°C) 168–170 145–148 192–195

Biological Activity

Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate (CAS No. 1967-75-5) is a complex organic compound belonging to the indole family. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and neuroprotective effects. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.27 g/mol
  • Boiling Point : 565.7 ± 50.0 °C (predicted)
  • Density : 1.320 ± 0.06 g/cm³ (predicted)

This compound exhibits its biological effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to bind effectively to these targets, potentially modulating their activity.

Anti-inflammatory Activity

Research indicates that derivatives of this compound possess significant anti-inflammatory properties. A study evaluated the compound's inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Ethyl derivative19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that the compound may serve as a potential lead for developing new anti-inflammatory agents .

Neuroprotective Effects

This compound has been implicated in neuroprotection studies. It is utilized in synthesizing compounds that target neurodegenerative diseases by acting as a precursor for various neuroprotective agents . The compound's ability to inhibit histone deacetylases (HDACs) has been highlighted as a mechanism for enhancing neuroprotection .

Study on Inflammatory Response

In a study involving carrageenan-induced paw edema in rats, the ethyl derivative demonstrated significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin . The effective dose (ED50) was calculated to be comparable to established anti-inflammatory medications.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions such as Fischer indole synthesis . This process highlights the importance of structural modifications in enhancing biological activity and optimizing pharmacological profiles.

Q & A

Q. What are the standard spectroscopic methods for characterizing Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate?

Methodological Answer:

  • HR-ESI-MS confirms molecular weight (e.g., 258.277 g/mol) and molecular formula (C₁₄H₁₄N₂O₃) .
  • ¹H/¹³C NMR identifies proton and carbon environments, such as the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃) and indole/pyridine ring systems .
  • IR spectroscopy detects carbonyl stretches (e.g., 1-oxo group at ~1680–1700 cm⁻¹) .

Q. How is this compound isolated from natural sources?

Methodological Answer:

  • Extracted from fungal fermentation broths (e.g., Clonostachys rogersoniana) using ethyl acetate partitioning .
  • Purified via silica gel chromatography (hexane/ethyl acetate gradients) and Sephadex LH-20 gel filtration .

Q. What in vitro biological activities have been reported?

Methodological Answer:

  • Antibacterial activity : Evaluated using the broth dilution method against Staphylococcus aureus (MIC = 8–16 μg/mL) .
  • Antiproliferative potential : Tested via MTT assays on cancer cell lines, with IC₅₀ values correlated to substituent modifications (e.g., cyclopropyl or chlorophenyl groups) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

Methodological Answer:

  • Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes vs. 24 hours) and improves yields (e.g., >80%) for Pictet-Spengler cyclization steps .
  • Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) enhance enantioselectivity in derivatives like (1S,3R)-configured analogs .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC 25923 for S. aureus) and growth media .
  • Structural verification : Confirm compound purity via HPLC-MS and exclude degradation products (e.g., ester hydrolysis under acidic conditions) .

Q. How does stereochemistry influence pharmacological activity?

Methodological Answer:

  • Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (1S,3S) vs. (1R,3S) isomers .
  • Structure-activity relationship (SAR) : (1S,3S)-isomers show 2x higher antibacterial activity than (1R,3S) counterparts due to improved target binding .

Q. What computational methods predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess CYP450 metabolism (e.g., oxidation of the tetrahydroindole ring) and blood-brain barrier permeability .
  • Molecular docking : Simulate interactions with HDAC enzymes to prioritize antiproliferative derivatives .

Q. How are impurities or degradation products identified in pharmaceutical contexts?

Methodological Answer:

  • LC-MS/MS profiling : Detect trace impurities (e.g., N-methylated analogs) in formulations like Sumatriptan Succinate, using EP/ICH guidelines .
  • Forced degradation studies : Expose the compound to heat/humidity (40°C/75% RH) and monitor hydrolysis via ¹H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.